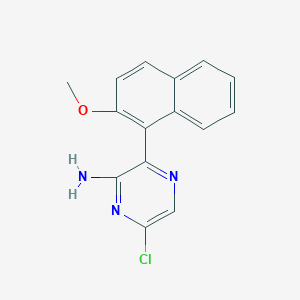
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrimidine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a pyrimidine carboxamide derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and paroxetine.
Pyrimidine Carboxamide Derivatives: Compounds with a pyrimidine carboxamide group, such as cytosine and uracil.
Uniqueness
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is unique due to its combination of the indole, piperidine, and pyrimidine carboxamide moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H24N6O2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-hydroxy-2-[4-[(1H-indol-3-ylmethylamino)methyl]piperidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c27-19(25-28)16-12-23-20(24-13-16)26-7-5-14(6-8-26)9-21-10-15-11-22-18-4-2-1-3-17(15)18/h1-4,11-14,21-22,28H,5-10H2,(H,25,27) |
Clé InChI |
FBMRYZFGPAALRA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


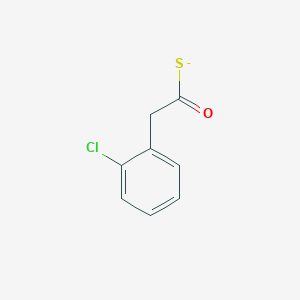
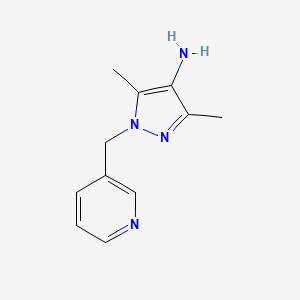
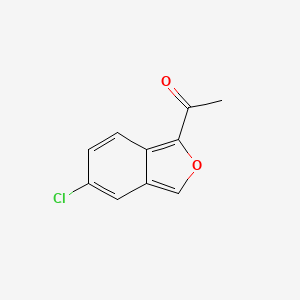
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
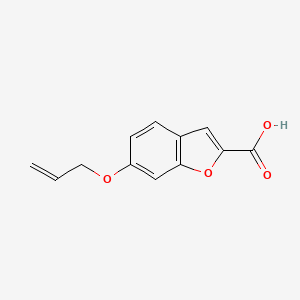
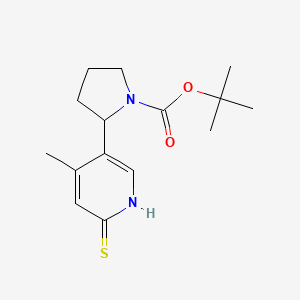
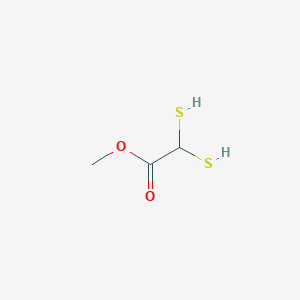

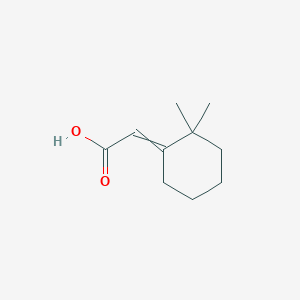
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
